1-(2,4-Difluoro-3-methylphenyl)ethanone
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Overview
Description
1-(2,4-Difluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position
Preparation Methods
The synthesis of 1-(2,4-Difluoro-3-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 2,4-difluoro-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone product .
Industrial Production Methods: : Industrially, the production of this compound can be scaled up using similar Friedel-Crafts acylation methods, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,4-Difluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield substituted anilines.
Common Reagents and Conditions: : The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and controlled temperatures.
Major Products: : The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted aromatic compounds, depending on the reaction type and conditions.
Scientific Research Applications
1-(2,4-Difluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-3-methylphenyl)ethanone and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1-(2,4-Difluoro-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)ethanone: Lacks the methyl group at the 3 position, which can influence its reactivity and applications.
1-(3,5-Difluoro-4-methylphenyl)ethanone:
1-(2,4,6-Trifluorophenyl)ethanone: Contains an additional fluorine atom, which can further alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3 |
InChI Key |
WEPOMVRDYILSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)C)F |
Origin of Product |
United States |
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